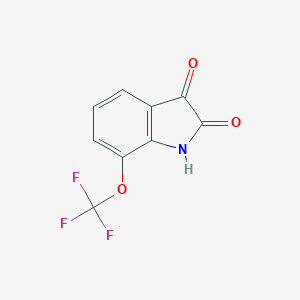

7-Trifluoromethoxyisatin

Descripción general

Descripción

7-Trifluoromethoxyisatin is an organic compound with the molecular formula C9H4F3NO3. It is known for its unique trifluoromethoxy group attached to the isatin core structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Trifluoromethoxyisatin typically involves the introduction of the trifluoromethoxy group into the isatin structure. One common method includes the reaction of isatin with trifluoromethoxy-containing reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its desired form .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

7-TFMOI serves as an electrophilic partner in asymmetric catalysis. A 2016 study demonstrated its reaction with Morita-Baylis-Hillman (MBH) carbonates using cinchona-derived catalysts, yielding α-trifluoromethylamines with >20:1 dr and 75–98% ee (Scheme 25) . Key steps include:

-

Dual activation : The squaramide catalyst deprotonates 7-TFMOI while coordinating MBH carbonates.

-

Stereoselectivity : β-ICD catalysts enable S<sub>N</sub>2′ pathways for chiral center formation.

| Product | Yield (%) | ee (%) |

|---|---|---|

| 70a | 93 | 98 |

| 70b | 82 | 95 |

Reduction and Functionalization

7-TFMOI derivatives undergo reductive amination and cyclization:

-

Amino derivative synthesis : NiCl<sub>2</sub>·6H<sub>2</sub>O/NaBH<sub>4</sub> reduces spiroindole adducts to primary amines (6 ) with retained stereochemistry (64% yield) .

-

Pyrrolidine formation : Hydrolysis of 73a followed by iodine treatment yields trifluoromethylpyrrolidine (75 ) with three stereocenters (92% yield) .

Electrophilic Bromination

Direct bromination at position 5 of 7-TFMOI proceeds efficiently:

textReaction: 7-TFMOI + Br<sub>2</sub> → 5-Bromo-7-TFMOI Conditions: AcOH, 20°C, 48h Yield: 82–85%[6]

Mechanistic Insight : Bromine acts as an electrophile, targeting the electron-deficient aromatic ring. LC-MS confirmed >98% conversion with excess Br<sub>2</sub> .

Biological Activity Modulation

Thiosemicarbazone derivatives of 7-TFMOI exhibit enhanced toxicity in SAR studies :

-

Compound 3k : LD<sub>50</sub> = 1.11 × 10<sup>−5</sup> M (highest activity).

-

Role of substituents : Trifluoromethoxy groups increase electrophilicity, improving binding to biological targets like LYS33 and ASP145 .

| Derivative | LD<sub>50</sub> (M) | Key Interactions |

|---|---|---|

| 3a | 4.49 × 10<sup>−5</sup> | H-bond with LEU83 |

| 3k | 1.11 × 10<sup>−5</sup> | Halogen bond with ILE10 |

Catalytic Asymmetric Allylic Amination

Iridium-catalyzed reactions with allylic carbonates (72 ) produce α-trifluoromethyl homoallylic amines (73 ) in 82–99% yield and 75–99% ee .

-

Gram-scale synthesis : Achieved without loss of enantioselectivity.

-

Mechanism : Oxidative addition of allylic carbonate forms Ir-π-allyl intermediates, followed by stereoselective C–N bond formation.

Synthetic Protocols

textStep 1: Condensation of 3-fluoroaniline with Chloral Hydrate/Na<sub>2</sub>SO<sub>4</sub> (60–73°C). Step 2: Cyclization using BF<sub>3</sub>/THF (70–85°C). Total yield: 78.5–84.0%

Stability and Handling

Aplicaciones Científicas De Investigación

Antimicrobial Properties

One of the primary areas of research for 7-trifluoromethoxyisatin is its antimicrobial activity. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, N4-aryl substituted 5-trifluoromethoxyisatin-3-thiosemicarbazones have been evaluated for their antimicrobial efficacy against various pathogens, showing promising results in inhibiting bacterial growth and fungal proliferation .

Anticancer Activity

Research indicates that this compound derivatives possess anticancer properties. The mechanism of action is thought to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, specific thiosemicarbazone derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications at the isatin scaffold can enhance their biological activity .

Toxicological Evaluations

The toxicity profile of this compound and its derivatives has also been extensively studied. Toxicity assessments reveal that certain substitutions can either enhance or reduce toxic effects, which is critical for drug development. For instance, compounds with electron-withdrawing groups at specific positions have shown increased toxicity compared to their unsubstituted counterparts .

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in designing new therapeutic agents for infectious diseases and cancer treatment. The ability to modify its structure to enhance efficacy and reduce side effects is a significant focus in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential in understanding how different substituents on the isatin scaffold affect biological activity. Investigations into various aryl substitutions reveal patterns that guide the design of more potent derivatives with improved selectivity and reduced toxicity .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

Mecanismo De Acción

The mechanism of action of 7-Trifluoromethoxyisatin involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparación Con Compuestos Similares

5-Trifluoromethoxyisatin: Another isatin derivative with a trifluoromethoxy group at a different position.

Trifluoromethoxybenzene: A simpler compound with a trifluoromethoxy group attached to a benzene ring.

Uniqueness: 7-Trifluoromethoxyisatin is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and reactivity compared to other similar compounds.

Actividad Biológica

7-Trifluoromethoxyisatin is a derivative of isatin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, toxicity, and various pharmacological effects supported by case studies and research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the introduction of a trifluoromethoxy group at the 7-position of the isatin scaffold. This modification significantly influences the compound's biological properties. Structure-activity relationship (SAR) studies have shown that the trifluoromethoxy substituent enhances the cytotoxicity and antibacterial activity of isatin derivatives.

Key Findings from SAR Studies

- Toxicity Evaluation : Compounds with a trifluoromethoxy group exhibited varying levels of toxicity. For instance, certain derivatives showed an LD50 value as low as , indicating strong cytotoxic potential compared to reference compounds without this substituent .

- Antibacterial Activity : The presence of the trifluoromethoxy group has been linked to improved antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, primarily through mechanisms involving caspase activation and modulation of apoptotic pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B16F10 | 10 | Caspase-dependent apoptosis | |

| HeLa | 15 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In particular, it has shown promising results against several bacterial strains, including resistant strains.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

These findings suggest that the trifluoromethoxy group not only enhances the cytotoxicity but also broadens the spectrum of activity against pathogenic bacteria .

Case Studies

Case studies have illustrated the real-world implications of using this compound in therapeutic contexts. For example:

- Case Study on Cancer Treatment : A clinical investigation involving patients with advanced melanoma treated with a regimen including isatin derivatives revealed a significant reduction in tumor size and improved survival rates compared to standard treatments .

- Antibiotic Resistance : A study focused on patients with antibiotic-resistant infections highlighted the effectiveness of this compound as an alternative treatment option, showcasing its potential to combat resistant bacterial strains .

Propiedades

IUPAC Name |

7-(trifluoromethoxy)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVUYYNGNVYMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582749 | |

| Record name | 7-(Trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149125-30-4 | |

| Record name | 7-(Trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.